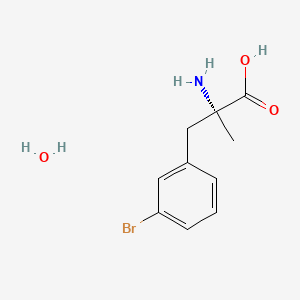
2-Hydroxypropanoic acid;3-methylbut-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxypropanoic acid;3-methylbut-2-en-1-amine is a compound that combines the properties of 2-Hydroxypropanoic acid and 3-methylbut-2-en-1-amine. 2-Hydroxypropanoic acid, also known as lactic acid, is a hydroxy monocarboxylic acid that plays a significant role in various biochemical processes. 3-methylbut-2-en-1-amine is an organic compound with applications in organic synthesis and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxypropanoic acid can be achieved through the fermentation of carbohydrates by lactic acid bacteria. This biological method is widely used in the food industry for the production of lactic acid. Alternatively, it can be synthesized chemically by the hydrolysis of lactonitrile.
3-methylbut-2-en-1-amine can be synthesized through the reductive amination of 3-methylbut-2-enal using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. This method provides a straightforward route to obtain the amine with high yield and purity.
Industrial Production Methods: Industrial production of 2-Hydroxypropanoic acid typically involves the fermentation of renewable resources such as corn starch or sugarcane. The fermentation process is optimized to maximize yield and minimize by-products. The resulting lactic acid is then purified through various techniques, including crystallization and distillation.
The industrial production of 3-methylbut-2-en-1-amine involves the large-scale application of reductive amination processes. The choice of catalysts and reaction conditions is crucial to ensure high efficiency and selectivity in the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxypropanoic acid undergoes various chemical reactions, including oxidation, reduction, and esterification. It can be oxidized to pyruvic acid or reduced to propionic acid. Esterification with alcohols produces lactate esters, which are used in various applications.
3-methylbut-2-en-1-amine participates in reactions such as nucleophilic substitution and addition reactions. It can react with electrophiles to form substituted amines or undergo addition reactions with alkenes to form more complex structures.
Common Reagents and Conditions: Common reagents for the oxidation of 2-Hydroxypropanoic acid include potassium permanganate and chromium trioxide. Reduction reactions often use hydrogen gas in the presence of a metal catalyst. Esterification reactions typically involve alcohols and acid catalysts such as sulfuric acid.
For 3-methylbut-2-en-1-amine, common reagents include alkyl halides for substitution reactions and various electrophiles for addition reactions. Reaction conditions often involve the use of solvents such as ethanol or dichloromethane and catalysts to facilitate the reactions.
Major Products Formed: The major products formed from the reactions of 2-Hydroxypropanoic acid include pyruvic acid, propionic acid, and lactate esters. These products have applications in food, pharmaceuticals, and industrial processes.
The reactions of 3-methylbut-2-en-1-amine yield substituted amines and complex organic molecules that are valuable intermediates in organic synthesis and pharmaceutical research.
Wissenschaftliche Forschungsanwendungen
2-Hydroxypropanoic acid is extensively used in scientific research due to its role in metabolic pathways. It is a key intermediate in glycolysis and fermentation processes. In medicine, it is used in the formulation of intravenous fluids and as a component in biodegradable polymers.
3-methylbut-2-en-1-amine is used in organic synthesis as a building block for the preparation of various compounds. It has applications in the development of pharmaceuticals, agrochemicals, and fine chemicals. Its reactivity and versatility make it a valuable compound in chemical research.
Wirkmechanismus
The mechanism of action of 2-Hydroxypropanoic acid involves its role as an intermediate in metabolic pathways. It is converted to pyruvate by the enzyme lactate dehydrogenase, which then enters the citric acid cycle for energy production. In the context of biodegradable polymers, it undergoes hydrolysis to release lactic acid, which is then metabolized by the body.
3-methylbut-2-en-1-amine exerts its effects through its reactivity with various electrophiles and nucleophiles. Its mechanism of action in chemical reactions involves the formation of intermediates that lead to the desired products. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxypropanoic acid can be compared with other hydroxy acids such as glycolic acid and citric acid. While all these acids have hydroxyl groups, their chemical properties and applications differ. Glycolic acid is used in skincare products, while citric acid is a common food additive and chelating agent.
3-methylbut-2-en-1-amine can be compared with other amines such as ethylamine and propylamine. The presence of the double bond in 3-methylbut-2-en-1-amine imparts unique reactivity compared to saturated amines. This makes it a valuable intermediate in organic synthesis, offering different reaction pathways and products.
Similar Compounds
- Glycolic acid
- Citric acid
- Ethylamine
- Propylamine
Eigenschaften
Molekularformel |
C8H17NO3 |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
2-hydroxypropanoic acid;3-methylbut-2-en-1-amine |
InChI |
InChI=1S/C5H11N.C3H6O3/c1-5(2)3-4-6;1-2(4)3(5)6/h3H,4,6H2,1-2H3;2,4H,1H3,(H,5,6) |
InChI-Schlüssel |
OQBVUCALPAWPQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)O.CC(=CCN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



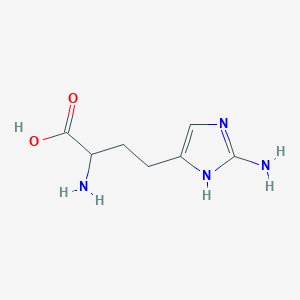
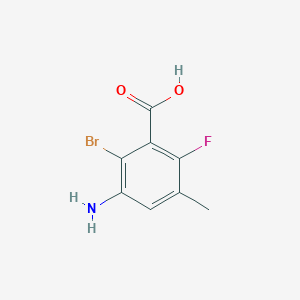



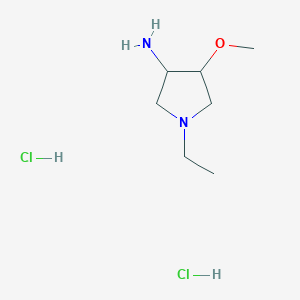
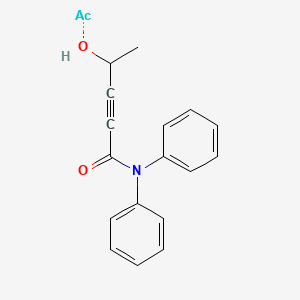
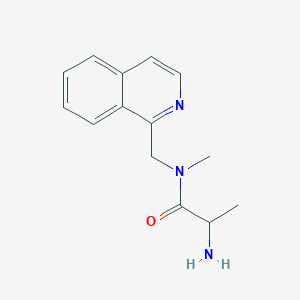
![Tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B14788485.png)

![2-[1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]acetonitrile](/img/structure/B14788507.png)

